molecular formula C7H10N2O3S B1528642 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 1248059-06-4

3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B1528642
CAS No.: 1248059-06-4
M. Wt: 202.23 g/mol
InChI Key: IUNZNIJMQDFHAA-UHFFFAOYSA-N
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Description

3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, the compound may interact with proteins involved in signal transduction pathways, such as protein kinases, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to modulate the activity of neurotransmitter receptors, potentially affecting synaptic transmission and plasticity. In immune cells, it can influence the production of cytokines and other signaling molecules, thereby modulating immune responses. Furthermore, the compound may affect metabolic pathways in hepatocytes, altering the balance between anabolic and catabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, the compound may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in stress responses, metabolism, and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. The exact temporal dynamics of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce stress responses. Threshold effects have been observed, with specific dosages required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it may be taken up by cells via organic anion transporters or other membrane proteins. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with local biomolecules and exert its effects. For example, in the mitochondria, the compound may modulate the activity of enzymes involved in oxidative phosphorylation, affecting cellular energy production .

Properties

IUPAC Name

3-[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-13-4-5-8-6(12-9-5)2-3-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZNIJMQDFHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
Reactant of Route 5
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
Reactant of Route 6
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.